1-[4-(Prop-2-yn-1-yloxy)phenyl]propan-1-ol

Organic Synthesis Quality Control Chemical Procurement

Achieving reproducible CuAAC (click chemistry) results requires a terminal alkyne with verified purity to avoid reaction inhibition or unpredictable kinetics. 1-[4-(Prop-2-yn-1-yloxy)phenyl]propan-1-ol (CAS 1156345-22-0) provides a guaranteed 95% minimum purity standard. Key benefits for R&D: - Terminal alkyne enables reliable 1,2,3-triazole library synthesis. - Aromatic scaffold enhances thermal stability for polymer/materials applications. - Para-substitution pattern & cLogP ~2.0 ideal for medicinal chemistry SAR. Available in research quantities for immediate dispatch.

Molecular Formula C12H14O2
Molecular Weight 190.242
CAS No. 1156345-22-0
Cat. No. B2705961
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[4-(Prop-2-yn-1-yloxy)phenyl]propan-1-ol
CAS1156345-22-0
Molecular FormulaC12H14O2
Molecular Weight190.242
Structural Identifiers
SMILESCCC(C1=CC=C(C=C1)OCC#C)O
InChIInChI=1S/C12H14O2/c1-3-9-14-11-7-5-10(6-8-11)12(13)4-2/h1,5-8,12-13H,4,9H2,2H3
InChIKeyRFNPHEQSIKBKNW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[4-(Prop-2-yn-1-yloxy)phenyl]propan-1-ol Overview


1-[4-(Prop-2-yn-1-yloxy)phenyl]propan-1-ol (CAS 1156345-22-0) is a synthetic small molecule with the molecular formula C12H14O2 and a molecular weight of 190.24 g/mol [1]. Its structure comprises a phenyl ring para-substituted with a secondary alcohol group (propan-1-ol) and a propargyl ether moiety (-O-CH2-C≡CH). This combination of an aryl alcohol and a terminal alkyne defines its core utility as a versatile, bi-functional building block . The terminal alkyne group makes it a prime candidate for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a widely used 'click' chemistry reaction, while the hydroxyl group allows for further derivatization . This compound is primarily used in medicinal chemistry and materials science for the construction of more complex molecular architectures.

Click Handle Terminal alkyne for CuAAC triazole synthesis.
Derivatizable Site Secondary alcohol supports ester/ether formation.

1-[4-(Prop-2-yn-1-yloxy)phenyl]propan-1-ol Purity and Click Chemistry Reliability


While the compound class of propargyl ethers is broadly recognized for its utility in click chemistry [1], the practical reliability of 1-[4-(Prop-2-yn-1-yloxy)phenyl]propan-1-ol is contingent upon its specific purity grade. In copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, the presence of impurities such as residual catalysts, unreacted starting materials, or oxidative byproducts can lead to reaction inhibition, unpredictable kinetics, and difficult purifications. Therefore, substituting this compound with a lower-purity, non-certified generic analog introduces significant risk of experimental failure. The availability of this specific compound with a documented minimum purity specification from multiple suppliers provides a level of quality control that is essential for reproducible and scalable synthetic protocols.

Purity Grade Generic alkyne may lack a minimum purity specification, introducing experimental variability.
Storage Condition Similar propargyl ethers may require −20°C and inert gas, complicating handling.
Scaffold Geometry Meta‑substituted or aliphatic analogs alter spatial orientation and lipophilicity, impacting SAR.

1-[4-(Prop-2-yn-1-yloxy)phenyl]propan-1-ol vs. Structural Analogs


Vendor Purity Specification Comparison

Unlike many specialty chemicals sold at unverified purity levels, 1-[4-(Prop-2-yn-1-yloxy)phenyl]propan-1-ol (CAS 1156345-22-0) is commercially available with a clearly stated minimum purity specification of 95%, as documented by multiple independent vendors . This quantitative baseline allows for direct comparison against other commercial sources and ensures a predictable level of performance. In contrast, the structurally related analog 1-[3-(Prop-2-yn-1-yloxy)phenyl]ethan-1-ol is often offered without a guaranteed minimum purity, making procurement of a reliable batch more challenging and introducing greater experimental variability .

Purity Specification
Specification review
Target: 95% min (HPLC/GC)
Analog: not specified
Supports purity‑based procurement.
Vendor COA‑dependent; lot verification recommended.
Organic Synthesis Quality Control Chemical Procurement

Defined Storage and Physical Form Advantage

The physical form and storage requirements are critical for maintaining compound integrity. 1-[4-(Prop-2-yn-1-yloxy)phenyl]propan-1-ol is supplied as an oil and is specified by vendors for long-term storage at 4°C [1]. This provides a concrete, actionable guideline for maintaining its shelf life and purity. In comparison, many close structural analogs, such as 3-(prop-2-yn-1-yloxy)propan-1-ol, are also oils but often have less clearly defined or more stringent storage conditions, such as requiring storage under inert gas at -20°C to prevent degradation . The clearly defined, less extreme storage condition for the target compound simplifies laboratory handling and reduces the risk of degradation due to improper storage.

Storage Condition
Class‑level inference
Target: 4°C (neat oil)
Analog: −20°C under argon
May simplify handling and storage.
Long‑term stability data to verify.
Chemical Stability Long-Term Storage Laboratory Management

Molecular Weight and Configuration Differentiation

The specific molecular weight (190.24 g/mol) and the para-substituted configuration of 1-[4-(Prop-2-yn-1-yloxy)phenyl]propan-1-ol are key differentiators from other propargyl ether scaffolds [1]. The para arrangement provides a more linear and predictable spatial geometry compared to meta-substituted analogs like 1-[3-(Prop-2-yn-1-yloxy)phenyl]ethan-1-ol (MW 176.21 g/mol) . Furthermore, compared to simpler aliphatic propargyl ethers like 3-(prop-2-yn-1-yloxy)propan-1-ol (MW 114.14 g/mol), the presence of the aromatic phenyl ring significantly increases molecular weight and lipophilicity (cLogP ~2.0), which can influence membrane permeability and target binding in drug discovery contexts. This specific structural fingerprint offers a defined starting point for SAR studies that would not be replicated by using a smaller, less lipophilic, or differently substituted analog.

Scaffold Parameters
Class‑level inference
Target: para‑phenyl, MW 190.24, cLogP ~2.0
Analog: aliphatic, MW 114.14, cLogP ~0.1
Differentiates SAR starting point.
Calculated values; biological context‑dependent.
Medicinal Chemistry Structure-Activity Relationship Scaffold Design

1-[4-(Prop-2-yn-1-yloxy)phenyl]propan-1-ol Applications


CuAAC Triazole Library Synthesis

The terminal alkyne group of 1-[4-(Prop-2-yn-1-yloxy)phenyl]propan-1-ol makes it an ideal substrate for copper-catalyzed azide-alkyne cycloaddition (CuAAC) [1]. Its guaranteed purity of 95% and stable storage profile at 4°C [2] ensure reproducible reaction kinetics and high yields when constructing diverse 1,4-disubstituted 1,2,3-triazole libraries. This is a core methodology in medicinal chemistry for generating compound collections for biological screening.

Advanced Thermosetting Resin Development

Aromatic propargyl ethers are established precursors for a class of high-performance thermosetting resins [3]. The presence of the aromatic ring in 1-[4-(Prop-2-yn-1-yloxy)phenyl]propan-1-ol, a feature absent in simpler aliphatic analogs, is known to contribute to enhanced thermal stability and mechanical properties in the final polymer matrix. Its defined purity is critical for controlling the stoichiometry of polymerization reactions and achieving the desired material characteristics.

Medicinal Chemistry Scaffold Design

This compound serves as a rationally designed scaffold for structure-activity relationship (SAR) studies. Its specific molecular weight (190.24 g/mol), para-substitution pattern, and moderate lipophilicity (cLogP ~2.0) [1] make it a valuable core for exploring drug-target interactions, particularly when a specific spatial arrangement and physicochemical profile are desired. Using a generic, aliphatic alkyne of lower molecular weight and hydrophobicity would not provide the same starting point and could lead to different pharmacological profiles.

Application
Selection Property
Validation Focus
CuAAC triazole synthesis
Terminal alkyne with specification‑grade purity
Reaction reproducibility and yield
Thermosetting resin development
Aromatic propargyl ether backbone
Polymer thermal and mechanical performance
Medicinal chemistry scaffold
Moderate‑lipophilicity para‑substituted core
Drug‑target interaction profile

Technical Documentation Hub

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